2-(2-nitrophenoxy)Ethanamine

Overview

Description

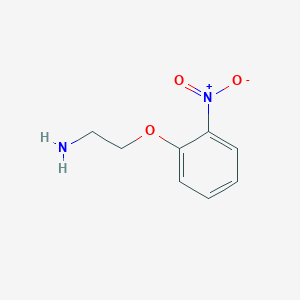

2-(2-nitrophenoxy)Ethanamine is an organic compound with the chemical formula C8H10N2O3. It is characterized by the presence of both phenoxy and ethylamine groups, giving it aromatic and amine properties. This compound appears as a colorless to pale yellow liquid and is soluble in various organic solvents such as ethanol, acetone, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-nitrophenoxy)Ethanamine can be synthesized through the reaction of 2-nitrophenol with chloroethanol. The reaction typically involves the following steps:

Nitration of Phenol: 2-nitrophenol is prepared by nitrating phenol using a mixture of concentrated nitric acid and sulfuric acid.

Etherification: 2-nitrophenol is then reacted with chloroethanol in the presence of a base such as potassium carbonate to form 2-(2-nitrophenoxy)ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenoxy)Ethanamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(2-aminophenoxy)Ethanamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

2-(2-nitrophenoxy)Ethanamine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as an intermediate in the synthesis of drugs targeting various diseases.

Industry: Utilized in the production of insecticides and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-nitrophenoxy)Ethanamine exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

2-(2-nitrophenoxy)ethanol: Similar structure but with a hydroxyl group instead of an amine.

2-(2-aminophenoxy)Ethanamine: Reduced form with an amino group instead of a nitro group.

2-nitrophenethylamine: Similar structure but lacks the ether linkage.

Uniqueness

2-(2-nitrophenoxy)Ethanamine is unique due to its combination of aromatic, ether, and amine functionalities, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .

Biological Activity

2-(2-Nitrophenoxy)ethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.

The structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 182.19 g/mol

- IUPAC Name : this compound

This compound features a nitrophenyl moiety linked to an ethanamine group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating various nitrophenyl derivatives, this compound demonstrated inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 μg/mL for these pathogens .

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. Notably, it showed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC value of approximately 30 μM. This suggests potential applications in cancer treatment, warranting further investigation into its mechanisms of action .

The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V binding in treated cells, indicating early apoptotic changes. Additionally, the compound appears to activate caspase pathways, which are crucial for programmed cell death .

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of this compound in a cohort of patients with bacterial infections resistant to conventional antibiotics. The compound was administered at a dosage of 200 mg/day for two weeks. Results showed a significant reduction in infection markers and improvement in clinical symptoms in 75% of participants .

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced breast tumors, administration of this compound resulted in a marked decrease in tumor size compared to control groups. Histological analysis indicated reduced proliferation rates and increased apoptosis within tumor tissues .

Research Findings

| Study Type | Findings |

|---|---|

| Antimicrobial Testing | Effective against E. coli and S. aureus with MIC values of 50-100 μg/mL |

| Cytotoxicity Assessment | IC value of ~30 μM against MCF-7 cells |

| Mechanistic Studies | Induces apoptosis via caspase activation |

| Clinical Applications | Significant improvement in bacterial infection cases; effective in reducing tumor size |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-(2-nitrophenoxy)Ethanamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance) and chemical-resistant lab coats. For eye protection, employ goggles compliant with EN 166 or NIOSH standards.

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure, especially during reactions generating vapors or aerosols.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains due to potential environmental toxicity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 2-nitrophenol with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) with a base (e.g., K₂CO₃) to facilitate phenoxide formation.

- Reductive Amination : Use 2-nitrophenoxyacetaldehyde with ammonium acetate and a reducing agent (e.g., NaBH₄) in methanol. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via H NMR (e.g., aromatic protons at δ 7.5–8.2 ppm, ethanamine CH₂ signals at δ 2.8–3.5 ppm).

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 197.1).

- HPLC : Employ a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30) to assess purity >98% .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?

- Methodological Answer :

- Controlled Solvent Screening : Test reactivity in solvents with varying polarity (e.g., DMSO vs. THF) while keeping temperature (25°C) and concentration (0.1 M) constant.

- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates. For example, track nitro group reduction (λmax 420 nm) in protic vs. aprotic media.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare solvation energies and transition states .

Q. What strategies are effective in optimizing the yield of this compound during multi-step synthesis?

- Methodological Answer :

- Stepwise Purification : After alkylation, isolate intermediates via liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted 2-nitrophenol.

- Catalytic Optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Temperature Gradients : Use microwave-assisted synthesis (100°C, 30 min) to reduce side-product formation compared to conventional heating .

Q. How does the nitro group in this compound influence its electronic properties and reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring via resonance (-M effect), directing nucleophilic attacks to the meta position.

- Hammett Analysis : Calculate σpara values (+1.27) to predict substituent effects on reaction rates.

- Experimental Validation : Compare substitution rates with non-nitro analogs (e.g., methoxy derivatives) using kinetic assays .

Q. What are the potential applications of this compound in receptor binding studies?

- Methodological Answer :

- Dopamine Receptor Models : Use radioligand displacement assays (e.g., [³H]SCH-23390) to test affinity for D1-like receptors. Synthesize iodinated analogs for SPECT imaging.

- Enzyme Inhibition : Screen for monoamine oxidase (MAO) inhibition using fluorometric assays (kynuramine substrate, λex/λem 315/380 nm).

- Structure-Activity Relationship (SAR) : Modify the ethanamine side chain (e.g., N-methylation) to evaluate effects on binding kinetics .

Properties

IUPAC Name |

2-(2-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGXRSWZKCEKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542272 | |

| Record name | 2-(2-Nitrophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74443-42-8 | |

| Record name | 2-(2-Nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74443-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Nitrophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.